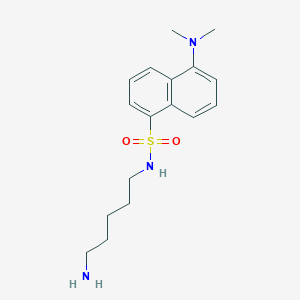

Dansylcadaverine

Beschreibung

inhibits cross linkage of fibrin

Eigenschaften

IUPAC Name |

N-(5-aminopentyl)-5-(dimethylamino)naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2S/c1-20(2)16-10-6-9-15-14(16)8-7-11-17(15)23(21,22)19-13-5-3-4-12-18/h6-11,19H,3-5,12-13,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLEBFEHOJICQQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40143788 | |

| Record name | Monodansylcadaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10121-91-2 | |

| Record name | Monodansylcadaverine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10121-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monodansylcadaverine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010121912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monodansylcadaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(5-aminopentyl)-5-(dimethylamino)naphthalene-1-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONODANSYLCADAVERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9N81SC5HD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Role of Dansylcadaverine in Cell Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dansylcadaverine, a fluorescent compound, has established itself as a versatile tool in cell biology, offering insights into fundamental cellular processes. This technical guide provides an in-depth exploration of its primary applications, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Core Applications of Dansylcadaverine

Dansylcadaverine, also known as monodansylcadaverine (MDC), is principally utilized in three key areas of cell biology research:

-

Fluorescent Labeling of Autophagic Vacuoles: As an autofluorescent probe, dansylcadaverine selectively accumulates in autophagic vacuoles, enabling their visualization and quantification.[1][2][3][4][5] Its accumulation is attributed to a combination of ion trapping within these acidic organelles and specific interactions with membrane lipids.[5]

-

Inhibition of Transglutaminases: Dansylcadaverine acts as a competitive inhibitor and a high-affinity substrate for transglutaminases (TGases).[1][3][6] By competing with the natural amine substrates, it effectively blocks the protein cross-linking activity of these enzymes.[1][3]

-

Inhibition of Receptor-Mediated Endocytosis: The compound is also employed to block the internalization of various ligands through receptor-mediated endocytosis.[1][7] This inhibitory effect is often linked to its ability to inhibit transglutaminase activity, which is thought to play a role in the stabilization of the clathrin-coated pits.[7]

Quantitative Data

The following tables summarize key quantitative parameters associated with the use of dansylcadaverine.

Table 1: Fluorescent Properties of Dansylcadaverine

| Property | Value | Notes |

| Excitation Wavelength (λex) | ~335 nm | In methanol.[8] |

| Emission Wavelength (λem) | ~518 nm | In methanol.[8] The fluorescence is highly sensitive to the environment.[9] |

| Fluorescence Lifetime | 10-20 nanoseconds | For dansyl-protein conjugates.[9] |

Table 2: Recommended Concentrations for Cellular Assays

| Application | Cell Type | Concentration | Incubation Time | Reference |

| Autophagy Staining | Various | 50 µM | 10-15 minutes | [1][3][10] |

| Autophagy Staining | PaTu 8902 cells | 50-100 µM | Not specified | [11] |

| Endocytosis Inhibition | Caco-2 cells | 500 µM | 30 minutes pre-incubation | [12] |

| Endocytosis Inhibition | Human Neutrophils | Not specified | Pre-incubation | [13] |

| Endocytosis Inhibition | Various | 100-300 µM | Not specified | [14] |

Table 3: Inhibitory Concentrations

| Target | IC50 | Notes | Reference |

| Transglutaminase 2 (TGM2) | ~0.8 µM (for D003, a TGM2 inhibitor) | While not dansylcadaverine, this provides context for TGM2 inhibition. | [15] |

| Clathrin-mediated Endocytosis | 7.0 ± 1.3 µM (for Rhodadyn-C10) | A potent inhibitor of this pathway for comparison. | [14] |

Experimental Protocols

Detection of Autophagy by Fluorescence Microscopy

This protocol describes the staining of autophagic vacuoles in cultured cells using dansylcadaverine.

Materials:

-

Cultured cells on coverslips or in glass-bottom dishes

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Dansylcadaverine (stock solution in DMSO, e.g., 10 mM)

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter for excitation)

Procedure:

-

Seed cells on coverslips or in glass-bottom dishes and culture to the desired confluency.

-

Induce autophagy using the desired treatment (e.g., starvation by replacing the medium with Earle's Balanced Salt Solution - EBSS) for an appropriate duration (e.g., 2 hours). Include a non-treated control.

-

Prepare a 50 µM working solution of dansylcadaverine in pre-warmed PBS or culture medium.

-

Wash the cells once with warm PBS.

-

Incubate the cells with the 50 µM dansylcadaverine solution for 15 minutes at 37°C in the dark.[1][3]

-

Wash the cells three to four times with PBS to remove excess stain.[1][3]

-

Immediately observe the cells under a fluorescence microscope. Autophagic vacuoles will appear as distinct green fluorescent dots in the cytoplasm.

Quantification of Autophagy by Flow Cytometry

This protocol allows for the quantification of autophagy in a cell population.

Materials:

-

Cell suspension

-

Dansylcadaverine

-

PBS

-

Flow cytometer

Procedure:

-

Harvest and wash the cells, preparing a single-cell suspension.

-

Induce autophagy as described in the microscopy protocol.

-

Resuspend the cells in pre-warmed medium or PBS containing 50 µM dansylcadaverine.

-

Incubate for 15 minutes at 37°C, protected from light.

-

Wash the cells twice with PBS.

-

Resuspend the cells in PBS for analysis.

-

Analyze the fluorescence intensity of the cell population using a flow cytometer with appropriate laser and emission filters. An increase in fluorescence intensity indicates an increase in autophagy.

In Vitro Transglutaminase Activity Assay

This protocol outlines a method to measure the activity of transglutaminase by monitoring the incorporation of dansylcadaverine into a substrate protein.

Materials:

-

Purified transglutaminase

-

Substrate protein (e.g., N,N-dimethylcasein)

-

Dansylcadaverine

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, containing 10 mM CaCl₂)

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture in a microplate well containing the assay buffer, substrate protein (e.g., 0.2% w/v), and dansylcadaverine (e.g., 200 µM).

-

Initiate the reaction by adding the purified transglutaminase.

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the increase in fluorescence intensity over time at an excitation wavelength of ~332 nm and an emission wavelength of ~500 nm.[16] The rate of fluorescence increase is proportional to the transglutaminase activity.

Inhibition of Clathrin-Mediated Endocytosis Assay

This protocol provides a general framework for assessing the inhibitory effect of dansylcadaverine on the uptake of a fluorescently labeled ligand.

Materials:

-

Cultured cells

-

Fluorescently labeled ligand that undergoes clathrin-mediated endocytosis (e.g., Transferrin-Alexa Fluor™ 488)

-

Dansylcadaverine

-

Serum-free medium

-

Microscopy or flow cytometry equipment

Procedure:

-

Plate cells and grow to 70-80% confluency.

-

Pre-treat the cells with varying concentrations of dansylcadaverine (e.g., 100-500 µM) in serum-free medium for 30 minutes at 37°C.[12] Include a vehicle-only control.

-

Add the fluorescently labeled ligand to the medium and incubate for a time sufficient for internalization (e.g., 15-30 minutes).

-

To remove non-internalized ligand, wash the cells with ice-cold PBS and then briefly with an acidic buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 3.0).

-

Wash again with ice-cold PBS.

-

Fix the cells if required for microscopy.

-

Analyze the internalization of the fluorescent ligand using fluorescence microscopy or flow cytometry. A decrease in intracellular fluorescence in dansylcadaverine-treated cells compared to the control indicates inhibition of endocytosis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes in which dansylcadaverine is involved.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Visualization of acidic organelles in intact cells by electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Studies on the effects of dansylcadaverine and related compounds on receptor-mediated endocytosis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dansylcadaverine | CAS 10121-91-2 | Chemodex | Biomol.com [biomol.com]

- 9. Dansyl cadaverine [5-Dimethylaminonaphthalene-1-(N-(5-aminopentyl))sulfonamide] | AAT Bioquest [aatbio.com]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 11. Monodansylcadaverine (MDC) is a specific in vivo marker for autophagic vacuoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Counterregulation of clathrin-mediated endocytosis by the actin and microtubular cytoskeleton in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Chemical Inhibitors of Endocytosis: From Mechanisms to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular Basis of Transglutaminase-2 and Muscarinic Cholinergic Receptors in Experimental Myopia: A Target for Myopia Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Transglutaminase Assay Kit (" DCC "), fluorescent - Activity Assay Kits - Microbial Transglutaminase - Products - Zedira GmbH [zedira.com]

An In-depth Technical Guide to the Mechanism of Action of Dansylcadaverine in Autophagy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dansylcadaverine, a fluorescent polyamine, has long been utilized as a tool for studying autophagy. Its primary application lies in the labeling and visualization of autophagic vacuoles. However, its mechanism of action extends beyond that of a simple fluorescent probe. This technical guide provides a comprehensive overview of the multifaceted mechanisms by which dansylcadaverine influences the autophagic process. It delves into its role as a lysosomotropic agent, a transglutaminase inhibitor, and its impact on autophagosome-lysosome fusion. This document summarizes key quantitative data, provides detailed experimental protocols for its use in research, and presents visual diagrams of the pertinent signaling pathways and experimental workflows.

Core Mechanism of Action

Dansylcadaverine's interaction with the autophagy pathway is complex, primarily revolving around two key properties: its lysosomotropic nature and its ability to inhibit transglutaminases. These actions culminate in the modulation of autophagic flux, primarily at the later stages.

Lysosomotropic Agent and Accumulation in Autophagic Vacuoles

Dansylcadaverine is a weak base that readily permeates biological membranes in its unprotonated state. Upon entering acidic intracellular compartments, such as lysosomes and late-stage autophagosomes (autolysosomes), it becomes protonated. This protonation traps the molecule within these organelles, leading to its accumulation and the characteristic punctate fluorescence observed in stained cells. This process, known as ion trapping, is a key feature of its utility as a marker for acidic vesicles.[1]

Beyond simple ion trapping, dansylcadaverine also exhibits an affinity for the lipid membranes of autophagic vacuoles, further enhancing its accumulation and fluorescent signal in these structures.[1] This dual mechanism of accumulation makes it a reliable, albeit not entirely specific, marker for autophagolysosomes.

Inhibition of Transglutaminases and Impact on Autophagy

Dansylcadaverine is a well-established competitive inhibitor of transglutaminases (TGases), particularly transglutaminase 2 (TG2).[2] TGases are a family of enzymes that catalyze the post-translational modification of proteins by forming isopeptide bonds between glutamine and lysine (B10760008) residues. TG2 has been implicated in the regulation of autophagy, where it appears to play a role in the maturation of autophagosomes.[3]

By inhibiting TG2, dansylcadaverine is thought to interfere with the proper cross-linking of proteins involved in the fusion of autophagosomes with lysosomes. This inhibition can lead to an accumulation of autophagosomes, a hallmark of impaired autophagic flux.[3] The precise downstream effectors of TG2 in the autophagy pathway are still under investigation, but this inhibitory action represents a key aspect of dansylcadaverine's mechanism beyond its fluorescent properties.

Quantitative Data on Dansylcadaverine's Effects on Autophagy

While dansylcadaverine is widely used qualitatively, specific quantitative data on its inhibitory effects on autophagy are not extensively consolidated. The following tables summarize representative quantitative data found in the literature. It is important to note that these values can be cell-type and context-dependent.

Table 1: Staining Concentrations for Autophagy Visualization

| Cell Type | Dansylcadaverine Concentration (µM) | Incubation Time | Reference |

| Various Cultured Cells | 50 | 15 - 60 min | [2] |

| Chondrocytes | 0.1 - 50 | Not Specified | [4] |

Table 2: Representative Effects on Autophagy Markers

| Parameter | Treatment | Fold Change (vs. Control) | Cell Type | Reference |

| LC3-II Levels | Dansylcadaverine (Concentration not specified) | Increased | Not Specified | [5] |

| Autophagic Vacuole Number | Dansylcadaverine (50 µM) | Significantly Increased | Chondrocytes | [4] |

Signaling Pathways Modulated by Dansylcadaverine

The precise signaling pathways through which dansylcadaverine exerts its effects on autophagy are still being fully elucidated. However, based on its known mechanisms, we can infer its impact on key regulatory nodes.

Transglutaminase 2-Mediated Pathway

The primary signaling impact of dansylcadaverine on autophagy is believed to be through the inhibition of TG2. This inhibition disrupts the downstream processes that facilitate autophagosome maturation and fusion with lysosomes.

References

The Discovery and Synthesis of Dansylcadaverine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dansylcadaverine, a fluorescent derivative of the diamine cadaverine (B124047), has emerged as a versatile tool in cell biology and drug discovery. Initially recognized for its utility as a fluorescent probe, its applications have expanded to include the inhibition of key cellular processes such as autophagy and receptor-mediated endocytosis, primarily through its action as a competitive inhibitor of transglutaminase enzymes. This technical guide provides an in-depth overview of the discovery, synthesis, and multifaceted applications of dansylcadaverine, with a focus on its utility for researchers in the life sciences. Detailed experimental protocols, quantitative data on its biological activities, and visualizations of the relevant signaling pathways are presented to facilitate its effective use in a laboratory setting.

Discovery and Core Properties

Dansylcadaverine, chemically known as N-(5-aminopentyl)-5-(dimethylamino)naphthalene-1-sulfonamide, is an autofluorescent compound that has become indispensable for studying various cellular processes. Its discovery stemmed from the derivatization of cadaverine with dansyl chloride, a reagent known for its fluorescent properties. This modification resulted in a molecule that retains biological activity while possessing a fluorescent tag, allowing for its visualization within cellular compartments.

The primary applications of dansylcadaverine are as a marker for autophagic vacuoles and as an inhibitor of transglutaminases.[1][2] Its ability to accumulate in acidic organelles, such as autophagolysosomes, is attributed to a combination of ion trapping and specific interactions with membrane lipids.[3] Furthermore, as a high-affinity substrate for transglutaminases, it competitively inhibits the crosslinking of other protein substrates.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of dansylcadaverine is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₅N₃O₂S | [3] |

| Molecular Weight | 335.46 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | ≥97% | [3] |

| Excitation Wavelength (λex) | 335 nm (in Methanol) | [4] |

| Emission Wavelength (λem) | 518 nm (in Methanol) | [5] |

| Solubility in DMSO | 62.5 - 67 mg/mL | [6] |

| Storage Temperature | -20°C (protect from light) | [1] |

Synthesis of Dansylcadaverine

The synthesis of dansylcadaverine is a straightforward nucleophilic substitution reaction between dansyl chloride and cadaverine (1,5-diaminopentane). The primary amino group of cadaverine acts as a nucleophile, attacking the sulfonyl chloride group of dansyl chloride, leading to the formation of a stable sulfonamide bond.

Synthesis Workflow

Caption: Workflow for the synthesis of dansylcadaverine.

Experimental Protocol: Synthesis of Dansylcadaverine

This protocol is adapted from a general method for the synthesis of dansyl-based fluorescent probes.[7]

-

Dissolution of Reactants: In a round-bottom flask, dissolve dansyl chloride (1 equivalent) in an appropriate organic solvent such as dichloromethane (B109758) (CH₂Cl₂). In a separate flask, dissolve cadaverine (1.1 equivalents) and a non-nucleophilic base like triethylamine (B128534) (1.1 equivalents) in CH₂Cl₂.

-

Reaction: Slowly add the cadaverine solution to the dansyl chloride solution with stirring. The reaction mixture is then heated to reflux and stirred for several hours (e.g., 18 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the solvent is partially removed under reduced pressure. The crude product can be precipitated by the addition of a less polar solvent, such as diethyl ether.

-

Purification: The crude product is collected by filtration and can be further purified by column chromatography on silica (B1680970) gel to yield pure dansylcadaverine.

Biological Activities and Applications

Dansylcadaverine exhibits a range of biological activities that make it a valuable tool for researchers. Its primary roles are as an inhibitor of transglutaminases and as a fluorescent marker for autophagic vacuoles.

Inhibition of Transglutaminase

Transglutaminases (TGases) are a family of enzymes that catalyze the formation of isopeptide bonds between glutamine and lysine (B10760008) residues in proteins. Dansylcadaverine acts as a competitive substrate for TGases, thereby inhibiting their activity.[1][2]

Quantitative Data on Transglutaminase Inhibition

| Parameter | Value | Enzyme | Reference |

| IC₅₀ | 9 µM | Transglutaminase-2 (TGM2) | [3] |

| Kₘ (for monodansylcadaverine) | 14 µM | Guinea Pig Liver Transglutaminase | [8] |

Signaling Pathway: Transglutaminase Inhibition

Caption: Inhibition of transglutaminase by dansylcadaverine.

Marker for Autophagy

Autophagy is a cellular process involving the degradation of cellular components via lysosomes. Dansylcadaverine is a well-established fluorescent marker for autophagic vacuoles, particularly autophagolysosomes.[9][10] It accumulates in these acidic compartments, allowing for their visualization and quantification.[9][10]

Experimental Protocol: Staining of Autophagic Vacuoles

This protocol is a generalized procedure for staining cells with dansylcadaverine to visualize autophagic vacuoles.[1][2]

-

Cell Culture: Plate cells on coverslips or in imaging dishes and culture under desired experimental conditions to induce or inhibit autophagy.

-

Staining: Incubate the cells with dansylcadaverine at a final concentration of 50 µM in serum-free medium for 15-30 minutes at 37°C.

-

Washing: Wash the cells several times with phosphate-buffered saline (PBS) to remove excess stain.

-

Imaging: Immediately visualize the cells using a fluorescence microscope with appropriate filters for dansyl fluorescence (excitation ~335 nm, emission ~518 nm).

Signaling Pathway: Autophagy Visualization

Caption: Use of dansylcadaverine to visualize autophagolysosomes.

Inhibition of Receptor-Mediated Endocytosis

Receptor-mediated endocytosis is a process by which cells internalize molecules by the inward budding of plasma membrane vesicles containing receptors with the bound molecules. Dansylcadaverine has been shown to inhibit this process, particularly clathrin-mediated endocytosis.[11][12]

Quantitative Data on Endocytosis Inhibition

While specific IC₅₀ values for endocytosis inhibition are not widely reported, studies have demonstrated a significant reduction in the uptake of various ligands in the presence of dansylcadaverine. For example, a 64% decrease in the intracellular viral particles of vesicular stomatitis virus was observed in the presence of 250 µM dansylcadaverine.[13]

Signaling Pathway: Inhibition of Clathrin-Mediated Endocytosis

Caption: Inhibition of clathrin-mediated endocytosis by dansylcadaverine.

Conclusion

Dansylcadaverine is a powerful and versatile tool for researchers in cell biology and drug development. Its straightforward synthesis, coupled with its well-characterized roles as a transglutaminase inhibitor and a fluorescent marker for autophagy, makes it an invaluable asset in the laboratory. This guide has provided a comprehensive overview of its discovery, synthesis, and applications, complete with detailed protocols and quantitative data to aid in its effective utilization. Further research into the precise molecular mechanisms of its inhibitory actions and the development of more potent and specific derivatives will undoubtedly continue to expand its utility in the life sciences.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identifying transglutaminase substrate glutaminyls using dansylcadaverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Naphthalenesulfonamide, N-(5-aminopentyl)-5-(dimethylami… [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. boa.unimib.it [boa.unimib.it]

- 6. Quantitative imaging of clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dansylcadaverine fluorescence, BioReagent, = 99.0 HPLC 10121-91-2 [sigmaaldrich.com]

- 8. Quantitative Analysis of Clathrin-Mediated Endocytosis in Yeast by Live Cell Fluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitors of clathrin-dependent endocytosis enhance TGFβ signaling and responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cyrexlabs.com [cyrexlabs.com]

- 11. Counterregulation of clathrin-mediated endocytosis by the actin and microtubular cytoskeleton in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Studies on the effects of dansylcadaverine and related compounds on receptor-mediated endocytosis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dansyl cadaverine: a fluorescent probe and marker in cell membrane studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fluorescent Properties of Dansylcadaverine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansylcadaverine, also known as monodansylcadaverine (MDC), is a fluorescent probe widely utilized in biological research. Its unique fluorescent properties, which are highly sensitive to the local environment, make it a valuable tool for investigating a variety of cellular processes. This technical guide provides a comprehensive overview of the core fluorescent properties of dansylcadaverine, detailed experimental protocols for its key applications, and a summary of relevant quantitative data.

Core Fluorescent Properties

The fluorescence of dansylcadaverine arises from the dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group. A key characteristic of dansyl derivatives is their pronounced solvatochromism, meaning their absorption and emission spectra are highly dependent on the polarity of the solvent.[1] This sensitivity allows dansylcadaverine to act as a probe for hydrophobic environments, such as those found in protein binding pockets and cellular membranes.

Spectral Characteristics

The excitation and emission maxima of dansylcadaverine exhibit a significant Stokes shift, which is the difference between the maximum excitation and maximum emission wavelengths. This large shift is advantageous as it minimizes self-quenching and improves the signal-to-noise ratio in fluorescence measurements.

The fluorescence quantum yield and lifetime of dansylcadaverine are also highly dependent on the solvent environment.[2] In non-polar, aprotic solvents, the quantum yield is generally high, while in polar, protic solvents like water, the fluorescence is significantly quenched. This property is crucial for its application in detecting the incorporation into lipidic structures or binding to proteins.[3] When conjugated to proteins, the fluorescence lifetime of dansylcadaverine is typically in the range of 10-20 nanoseconds.[2]

Table 1: Spectral Properties of Dansylcadaverine in Different Solvents

| Solvent | Excitation Max (nm) | Emission Max (nm) | Reference(s) |

| Methanol | 335 | 518 | |

| DMSO | 333 | 518 | |

| Dioxane | Not specified | Not specified | [3] |

| Water | Not specified | Not specified | [3] |

Key Applications and Experimental Protocols

Dansylcadaverine's unique fluorescent properties have led to its widespread use in several key research areas, including the study of autophagy and the activity of transglutaminase enzymes.

Detection and Quantification of Autophagy

Dansylcadaverine is a widely used fluorescent marker for autophagic vacuoles.[4] It accumulates in these acidic compartments, likely due to a combination of ion trapping and interactions with membrane lipids.[4] This accumulation leads to a significant increase in fluorescence intensity, allowing for the visualization and quantification of autophagy.

Materials:

-

Cells of interest cultured on coverslips or in imaging dishes

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Dansylcadaverine (MDC) stock solution (e.g., 50 mM in DMSO)

-

Inducers or inhibitors of autophagy (e.g., Rapamycin, Chloroquine)

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter for excitation, green filter for emission)

Procedure:

-

Cell Seeding: Seed cells on coverslips or imaging dishes and culture until they reach the desired confluency.

-

Induction of Autophagy: Treat cells with the desired autophagy-inducing or inhibiting compounds for the appropriate time. Include positive (e.g., rapamycin-treated or starved cells) and negative (untreated) controls.

-

MDC Staining:

-

Prepare a fresh working solution of MDC in pre-warmed cell culture medium or PBS. A final concentration of 50 µM is commonly used.

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the MDC staining solution to the cells and incubate for 10-30 minutes at 37°C in the dark.

-

-

Washing:

-

Remove the MDC staining solution.

-

Wash the cells 2-3 times with PBS to remove excess stain.

-

-

Imaging:

-

Immediately mount the coverslips on slides with a drop of PBS or imaging buffer.

-

Visualize the cells using a fluorescence microscope. Autophagic vacuoles will appear as distinct green fluorescent puncta in the cytoplasm.

-

Capture images for analysis. The number and intensity of the puncta can be quantified to assess the level of autophagy.

-

Materials:

-

Cells in suspension

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Dansylcadaverine (MDC) stock solution (e.g., 50 mM in DMSO)

-

Inducers or inhibitors of autophagy

-

Flow cytometer with a UV or violet laser

Procedure:

-

Cell Treatment: Treat cells in suspension with autophagy-inducing or inhibiting compounds as described for microscopy.

-

MDC Staining:

-

Pellet the cells by centrifugation.

-

Resuspend the cells in pre-warmed culture medium containing 50 µM MDC.

-

Incubate for 15-30 minutes at 37°C in the dark.

-

-

Washing:

-

Pellet the cells by centrifugation.

-

Wash the cells twice with ice-cold PBS.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% FBS).

-

Analyze the cells on a flow cytometer. Excite with a UV (e.g., 355 nm) or violet (e.g., 405 nm) laser and collect the emission in the green channel (e.g., 525/50 nm bandpass filter).

-

The mean fluorescence intensity of the cell population is proportional to the extent of autophagy.

-

Transglutaminase Activity Assay

Dansylcadaverine is a well-established substrate for transglutaminases (TGs), a family of enzymes that catalyze the formation of isopeptide bonds.[5] When dansylcadaverine is incorporated into a protein substrate by a TG, its local environment becomes more hydrophobic, leading to a significant increase in its fluorescence quantum yield and a blue shift in its emission maximum.[5] This change in fluorescence provides a sensitive and continuous method for assaying TG activity.

Materials:

-

Purified transglutaminase enzyme

-

Protein substrate for TG (e.g., N,N-dimethylcasein)

-

Dansylcadaverine stock solution (e.g., 10 mM in DMSO)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, containing 10 mM CaCl₂)

-

Fluorometer or microplate reader with fluorescence capabilities

Procedure:

-

Reaction Mixture Preparation:

-

In a microplate well or a cuvette, prepare the reaction mixture containing the assay buffer, the protein substrate (e.g., 0.5 mg/mL N,N-dimethylcasein), and dansylcadaverine (e.g., 200 µM).

-

Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C).

-

-

Initiation of Reaction:

-

Initiate the reaction by adding the transglutaminase enzyme to the reaction mixture.

-

-

Fluorescence Measurement:

-

Immediately begin monitoring the increase in fluorescence intensity over time.

-

Set the excitation wavelength to approximately 335 nm and the emission wavelength to approximately 500-520 nm. The optimal wavelengths may need to be determined empirically.

-

-

Data Analysis:

-

The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

-

Enzyme activity can be calculated by comparing the rate to a standard curve generated with known amounts of a fluorescently labeled product or by using a known specific activity of the enzyme.

-

Table 2: Kinetic Parameters for Guinea Pig Liver Transglutaminase (gpTG)

| Substrate | Km (µM) | Reference(s) |

| Monodansylcadaverine | 14 | [6][7] |

| N,N-dimethylcasein | 5 | [6][7] |

Role in Studying G-Protein Coupled Receptor (GPCR) Signaling

Dansylcadaverine's role in studying GPCR signaling is primarily indirect. It is a known inhibitor of transglutaminase 2 (TG2), which has been implicated in the regulation of GPCR signaling, including receptor endocytosis and desensitization. By inhibiting TG2-mediated cross-linking of GPCRs and associated proteins, dansylcadaverine can be used as a tool to investigate the involvement of TG2 in specific GPCR signaling pathways. However, it is not a direct probe for GPCR activation or downstream signaling events.

Conclusion

Dansylcadaverine remains a versatile and powerful fluorescent probe in cellular biology. Its environmentally sensitive fluorescence provides a robust platform for studying autophagy and transglutaminase activity. The detailed protocols and data presented in this guide offer a solid foundation for researchers and scientists to effectively utilize dansylcadaverine in their experimental workflows. Further characterization of its photophysical properties in a broader range of biologically relevant environments will undoubtedly expand its applications in drug discovery and fundamental research.

References

- 1. Solvatochromic characteristics of dansyl molecular probes bearing alkyl diamine chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dansyl cadaverine [5-Dimethylaminonaphthalene-1-(N-(5-aminopentyl))sulfonamide] | AAT Bioquest [aatbio.com]

- 3. Dansyl glycine [omlc.org]

- 4. Dansylcadaverine fluorescence, BioReagent, = 99.0 HPLC 10121-91-2 [sigmaaldrich.com]

- 5. Transglutaminase Assay Kit (" DCC "), fluorescent - Activity Assay Kits - Microbial Transglutaminase - Products - Zedira GmbH [zedira.com]

- 6. A rapid transglutaminase assay for high-throughput screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Dansylcadaverine as a Transglutaminase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansylcadaverine, a fluorescent amine, is a widely utilized tool in the study of transglutaminases (TGs). It functions as a competitive inhibitor by acting as a substrate for these enzymes, becoming incorporated into proteins at glutamine residues. This property makes it not only a useful inhibitor for studying the effects of transglutaminase-mediated protein cross-linking but also a valuable probe for detecting transglutaminase activity in various experimental systems. This technical guide provides an in-depth overview of dansylcadaverine's mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its use in transglutaminase research.

Mechanism of Action

Transglutaminases catalyze the formation of an isopeptide bond between the γ-carboxamide group of a peptide-bound glutamine residue and the ε-amino group of a lysine (B10760008) residue. Dansylcadaverine, possessing a primary amine group, acts as a competitive substrate for the lysine-donating substrate in the transglutaminase reaction. The enzyme incorporates dansylcadaverine onto a glutamine residue of a protein or peptide substrate, forming a stable fluorescently labeled conjugate. This competitive incorporation effectively inhibits the natural cross-linking of protein substrates.[1][2]

The inhibitory activity of dansylcadaverine is a direct reflection of its ability to serve as a high-affinity substrate for transglutaminases, thereby competitively blocking the cross-linking of other amine-containing molecules.[2]

Figure 1: Mechanism of competitive inhibition of transglutaminase by dansylcadaverine.

Quantitative Data

The inhibitory potency of dansylcadaverine is typically characterized by its half-maximal inhibitory concentration (IC50) and its Michaelis constant (Km) when acting as a substrate. The following tables summarize key quantitative data for dansylcadaverine in the context of transglutaminase activity.

Table 1: Michaelis-Menten Constants (Km)

| Enzyme Source | Substrate | Km (µM) | Reference |

| Guinea Pig Liver Transglutaminase (gpTG) | Monodansylcadaverine | 14 | [3] |

| Guinea Pig Liver Transglutaminase (gpTG) | N,N-dimethylcasein | 5 | [3] |

Table 2: Half-Maximal Inhibitory Concentration (IC50)

| Enzyme/System | Conditions | IC50 | Reference |

| Transglutaminase 2 (TGM2) | In cultured scleral fibroblast cells | 3.0 x 10⁻³ M (3000 µM) | [4] |

Note: The reported IC50 value in a cellular context can be influenced by factors such as cell permeability and may differ from values obtained in biochemical assays with purified enzymes.

Experimental Protocols

Preparation of Dansylcadaverine Stock Solution

A high-concentration stock solution of dansylcadaverine is often required for labeling all potential transglutaminase substrate sites.

Materials:

-

Dansylcadaverine

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Acetic acid

Procedure:

-

To prepare a 500 mM stock solution, dissolve the appropriate amount of dansylcadaverine in a mixture of dimethyl sulfoxide and acetic acid at a 19:1 ratio.[5]

-

For general use, a 50 mM stock solution can be prepared in methanol (B129727) and stored at -20°C.

-

Dansylcadaverine is also soluble in DMSO.[1] For a 62.5 mg/mL solution in DMSO (approximately 186 mM), ultrasonic treatment may be necessary to fully dissolve the compound.[1]

-

Store stock solutions in aliquots at -20°C or -80°C, protected from light.

Fluorescent Transglutaminase Activity Assay

This protocol describes a common method to measure transglutaminase activity by monitoring the incorporation of dansylcadaverine into a protein substrate, such as N,N-dimethylcasein.

Materials:

-

Transglutaminase (e.g., purified TG2 or other isozymes)

-

Dansylcadaverine stock solution

-

N,N-dimethylcasein

-

Assay Buffer: A common buffer consists of Tris-HCl (e.g., 100 mM, pH 8.0-9.0), CaCl₂ (e.g., 10-20 mM), and a reducing agent like Dithiothreitol (DTT, e.g., 5-10 mM).[3]

-

Stop Solution (e.g., EDTA solution to chelate Ca²⁺)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare the assay buffer and bring it to the desired reaction temperature (e.g., 37°C).

-

Prepare a working solution of N,N-dimethylcasein in the assay buffer (e.g., 10 mg/mL).[3]

-

Prepare a working solution of dansylcadaverine in the assay buffer (e.g., 200 µM).[3]

-

Prepare a solution of the transglutaminase enzyme in an appropriate buffer.

-

-

Assay Setup:

-

To each well of the 96-well plate, add the components in the following order:

-

Assay Buffer

-

N,N-dimethylcasein solution

-

Dansylcadaverine solution

-

(For inhibition studies) Inhibitor solution or vehicle control

-

-

Initiate the reaction by adding the transglutaminase enzyme solution to each well. The final volume is typically 100-200 µL.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified period (e.g., 15-60 minutes), protected from light.

-

-

Fluorescence Measurement:

-

Data Analysis:

-

For inhibitor studies, plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value.

-

For kinetic studies, vary the substrate concentrations and measure the initial reaction velocities. The data can be analyzed using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine Km and Vmax.

-

Figure 2: General workflow for a fluorescent transglutaminase activity assay.

Signaling Pathways and Logical Relationships

Dansylcadaverine's utility extends to studying cellular processes where transglutaminases are implicated. For example, tissue transglutaminase (TG2) is involved in various signaling pathways related to cell adhesion, migration, and apoptosis. By inhibiting TG2 activity, dansylcadaverine can be used to probe the role of TG2-mediated cross-linking in these pathways.

Figure 3: Logical diagram showing the inhibitory effect of dansylcadaverine on a transglutaminase-mediated cellular pathway.

Conclusion

Dansylcadaverine remains an indispensable tool for researchers investigating the roles of transglutaminases in both normal physiology and disease. Its function as a competitive inhibitor allows for the controlled study of transglutaminase-dependent processes, while its inherent fluorescence provides a convenient method for activity detection. This guide provides the foundational knowledge and practical protocols to effectively utilize dansylcadaverine in the laboratory, facilitating further discoveries in this important field of research.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Basis of Transglutaminase-2 and Muscarinic Cholinergic Receptors in Experimental Myopia: A Target for Myopia Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identifying transglutaminase substrate glutaminyls using dansylcadaverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Dawn of Cellular Cartography: An In-depth Technical Guide to Early Experiments with Dansylcadaverine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cellular biology, the ability to visualize and quantify molecular processes is paramount. The advent of fluorescent probes revolutionized this field, and among these, dansylcadaverine emerged as a versatile tool in the mid-1970s. This technical guide delves into the seminal early experiments that established dansylcadaverine as a crucial compound for studying cell membrane dynamics, receptor-mediated endocytosis, and autophagy. We will explore the foundational methodologies, present the key quantitative data, and illustrate the cellular pathways elucidated through its use.

Core Applications and Foundational Studies

The early utility of dansylcadaverine stemmed from its unique properties: a fluorescent dansyl group attached to cadaverine, a diamine. This structure allowed it to act as both a fluorescent marker and a biologically active molecule, primarily by serving as a substrate for transglutaminases.

Fluorescent Probe for Cell Membranes

One of the earliest and most fundamental applications of dansylcadaverine was as a fluorescent probe to study the structure and function of cell membranes. The pioneering work of Pincus and colleagues in 1975 laid the groundwork for this application.[1]

Experimental Protocol: Visualization of Cell Membranes

This protocol is based on the early methodologies for observing the incorporation of dansylcadaverine into cell membranes.

Materials:

-

Cultured cells (e.g., L1210 leukemia cells)

-

Dansylcadaverine solution

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

-

Spectrofluorometer

Procedure:

-

Cell Preparation: Culture the desired cells to an appropriate density. For suspension cells like L1210, harvest by centrifugation. For adherent cells, grow on coverslips.

-

Incubation: Resuspend or cover the cells with a solution of dansylcadaverine in PBS or culture medium. While early studies experimented with various concentrations, a typical starting point would be in the µM to low mM range.

-

Incubation Time: Incubate the cells with the dansylcadaverine solution for a specified period, for example, 30-60 minutes at 37°C.

-

Washing: After incubation, wash the cells thoroughly with cold PBS to remove any unbound probe. This is a critical step to reduce background fluorescence.

-

Visualization:

-

Microscopy: Mount the cells (or coverslips) on a slide and observe under a fluorescence microscope equipped with appropriate filters for the dansyl fluorophore (excitation ~340 nm, emission ~510 nm).

-

Spectrofluorometry: For quantitative analysis of binding, lyse the cells and measure the fluorescence intensity of the lysate using a spectrofluorometer.

-

Quantitative Data Summary

Early quantitative studies focused on the binding characteristics of dansylcadaverine to membranes. The following table summarizes conceptual data based on such experiments.

| Parameter | Description | Typical Finding |

| Binding Affinity | The concentration of dansylcadaverine required for half-maximal binding to the cell membrane. | Varies depending on cell type and membrane composition, often in the µM range. |

| Fluorescence Quantum Yield | The efficiency of fluorescence emission upon excitation. | Increases significantly upon binding to the hydrophobic environment of the membrane. |

| Emission Maximum Shift | The shift in the peak fluorescence emission wavelength upon binding to the membrane (solvatochromic shift). | A blue shift (to shorter wavelengths) is typically observed. |

Experimental Workflow: Cell Membrane Staining

References

The Use of Dansylcadaverine for Labeling Autophagic Vacuoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of dansylcadaverine (monodansylcadaverine, MDC), a fluorescent probe for the specific labeling and quantification of autophagic vacuoles. This document details the underlying mechanisms of action, presents standardized experimental protocols, and offers quantitative data to aid in the design and interpretation of autophagy-related experiments.

Introduction to Autophagy and the Role of Dansylcadaverine

Autophagy is a fundamental cellular process responsible for the degradation of cellular components through the lysosomal machinery. This catabolic pathway is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases. The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and subsequently fuses with a lysosome to form an autolysosome, where the contents are degraded.

Given its significance in health and disease, the accurate detection and quantification of autophagy are paramount. Dansylcadaverine has emerged as a valuable tool for this purpose. It is an autofluorescent compound that selectively labels autophagic vacuoles, allowing for their visualization and quantification by fluorescence microscopy and fluorometry.[1][2]

Mechanism of Action

The specificity of dansylcadaverine for autophagic vacuoles is attributed to a dual mechanism involving both the acidic nature of these compartments and their unique lipid composition.[3][4] Initially, as a weak base, dansylcadaverine was thought to accumulate in acidic organelles, such as autolysosomes, through an ion-trapping mechanism.[5] However, subsequent research has revealed that its accumulation is also dependent on its interaction with the specific lipid environment of autophagic membranes.[3] This interaction leads to an increase in its fluorescence intensity. This dual mechanism contributes to its specificity as a marker for autophagic vacuoles, distinguishing them from other cellular compartments.[2][3] It is important to note that while dansylcadaverine is a reliable marker, it has been observed to label not just autolysosomes but also earlier autophagic compartments.[5]

Quantitative Data for Experimental Design

Effective utilization of dansylcadaverine requires precise experimental parameters. The following tables summarize key quantitative data for its application in cell-based assays.

Table 1: Spectral Properties of Dansylcadaverine

| Parameter | Wavelength (nm) | Notes |

| Excitation Maximum (λex) | ~335-365 | The exact maximum can vary slightly depending on the solvent and local environment.[5][6][7] |

| Emission Maximum (λem) | ~512-525 | The emission is environmentally sensitive and exhibits a Stokes shift.[5][6][7] |

Table 2: Recommended Staining Conditions for Cultured Cells

| Parameter | Recommended Value | Cell Type/Condition | Reference |

| Concentration | 0.05 - 0.1 mM | PaTu 8902 cells (optimal for in vivo labeling) | [2] |

| 50 µM (0.05 mM) | CHO, HeLa, MCF7 cells | [1][5][8] | |

| Incubation Time | 10 - 15 minutes | General use in cultured cells | [1][5][8] |

| Incubation Temperature | 37°C | Standard cell culture conditions | [1][8] |

Experimental Protocols

The following are detailed protocols for the labeling of autophagic vacuoles with dansylcadaverine in cultured mammalian cells.

Protocol for Fluorescence Microscopy

This protocol is suitable for the qualitative and semi-quantitative analysis of autophagy by visualizing fluorescently labeled autophagic vacuoles.

Materials:

-

Dansylcadaverine (MDC) stock solution (e.g., 10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Complete cell culture medium

-

Starvation medium (e.g., Earle's Balanced Salt Solution, EBSS) (optional, for autophagy induction)

-

Cultured cells on coverslips or in imaging-compatible plates

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter)

Procedure:

-

Cell Seeding: Seed cells on coverslips in a 6-well plate or in an imaging-compatible multi-well plate at a density that will result in 70-80% confluency at the time of the experiment. Culture overnight under standard conditions (37°C, 5% CO2).

-

Induction of Autophagy (Optional): To induce autophagy, wash the cells three times with PBS and replace the complete medium with a starvation medium (e.g., EBSS). Incubate for 2 hours at 37°C. For control cells, replace with fresh complete medium.

-

Dansylcadaverine Staining: Prepare a fresh working solution of dansylcadaverine at a final concentration of 50 µM in PBS or culture medium.

-

Remove the culture medium from the cells and add the dansylcadaverine working solution.

-

Incubate the cells for 10-15 minutes at 37°C, protected from light.[1][8]

-

Washing: Wash the cells four times with PBS to remove excess stain.

-

Imaging: Immediately visualize the cells under a fluorescence microscope using a UV excitation filter (e.g., ~365 nm) and a blue/green emission filter (e.g., ~525 nm).[5] Autophagic vacuoles will appear as distinct punctate structures in the cytoplasm.

Protocol for Quantitative Analysis by Fluorometry

This protocol allows for the quantification of autophagy by measuring the total fluorescence intensity of incorporated dansylcadaverine.

Materials:

-

Same as for fluorescence microscopy, plus:

-

Cell lysis buffer (e.g., 10 mM Tris-HCl, pH 8.0, 0.1% Triton X-100)

-

Fluorometer or microplate reader with appropriate excitation and emission filters

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the fluorescence microscopy protocol, using a multi-well plate format (e.g., 6-well or 24-well plate).

-

Dansylcadaverine Staining: Follow steps 3-5 from the fluorescence microscopy protocol.

-

Washing: Wash the cells four times with PBS.

-

Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate for 10 minutes at room temperature with gentle agitation to ensure complete lysis.

-

Fluorescence Measurement: Transfer the cell lysates to a microplate suitable for fluorescence reading. Measure the fluorescence intensity using an excitation wavelength of ~365 nm and an emission wavelength of ~525 nm.[5]

-

Normalization: To account for variations in cell number, the fluorescence readings can be normalized to the total protein concentration of each sample, which can be determined using a standard protein assay (e.g., BCA or Bradford assay).

Visualizing the Process: Diagrams

To better understand the experimental process and the underlying biological pathways, the following diagrams are provided.

Caption: Experimental workflow for labeling autophagic vacuoles with dansylcadaverine.

Caption: Simplified signaling pathway of macroautophagy and the point of dansylcadaverine labeling.

Considerations and Limitations

While dansylcadaverine is a powerful tool, it is essential to be aware of its limitations:

-

Specificity: Although selective, dansylcadaverine may accumulate in other acidic compartments to a lesser extent. Therefore, co-localization studies with other autophagy markers, such as LC3, can provide more definitive results.[9][10]

-

Live-Cell Imaging: The fluorescence of dansylcadaverine is best observed in live cells, as fixation can diminish the signal.[5]

-

Photostability: Dansylcadaverine is susceptible to photobleaching, so exposure to intense light during imaging should be minimized.

-

Autophagy Flux: An increase in the number of dansylcadaverine-positive puncta can indicate either an induction of autophagy or a blockage in the fusion of autophagosomes with lysosomes. To distinguish between these possibilities, it is recommended to perform autophagy flux assays.

Conclusion

Dansylcadaverine remains a widely used and valuable fluorescent probe for the study of autophagy. Its ease of use, coupled with its specificity for autophagic vacuoles, makes it an excellent tool for both qualitative visualization and quantitative analysis. By following the detailed protocols and considering the quantitative data presented in this guide, researchers can effectively employ dansylcadaverine to gain critical insights into the complex process of autophagy in their experimental systems.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Monodansylcadaverine (MDC) is a specific in vivo marker for autophagic vacuoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The lysosomotropic agent monodansylcadaverine also acts as a solvent polarity probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescence properties and staining behavior of monodansylpentane, a structural homologue of the lysosomotropic agent monodansylcadaverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. Dansylcadaverine | CAS 10121-91-2 | Chemodex | Biomol.com [biomol.com]

- 7. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Visualization of autophagy in Arabidopsis using the fluorescent dye monodansylcadaverine and a GFP-AtATG8e fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jcpres.com [jcpres.com]

An In-depth Technical Guide to Dansylcadaverine: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dansylcadaverine, a fluorescent polyamine, is a versatile molecule widely utilized in cell biology and biochemistry. Its primary applications include the labeling and tracking of autophagic vacuoles, inhibition of transglutaminases, and modulation of receptor-mediated endocytosis. This technical guide provides a comprehensive overview of the solubility and stability of dansylcadaverine, presenting quantitative data in structured tables, detailed experimental protocols, and visual representations of its mechanisms of action and experimental workflows. This document is intended to serve as a critical resource for researchers employing dansylcadaverine in their experimental designs.

Chemical and Physical Properties

Dansylcadaverine, also known as monodansylcadaverine (MDC), has the chemical formula C₁₇H₂₅N₃O₂S and a molecular weight of 335.46 g/mol [1]. It is a fluorescent compound characterized by an excitation maximum (λex) around 335 nm and an emission maximum (λem) at approximately 512 nm when dissolved in methanol[1]. As a lysosomotropic agent, it tends to accumulate in acidic and lipid-rich cellular compartments[1].

Table 1: Physical and Chemical Properties of Dansylcadaverine

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₅N₃O₂S | [1] |

| Molecular Weight | 335.46 g/mol | [1] |

| Appearance | Powder | |

| Excitation Maximum (in Methanol) | ~335 nm | [1] |

| Emission Maximum (in Methanol) | ~512 nm | [1] |

| CAS Number | 10121-91-2 | [1] |

Solubility

The solubility of dansylcadaverine is a critical factor for its effective use in various experimental settings. It exhibits good solubility in several organic solvents but is poorly soluble in aqueous solutions.

Table 2: Solubility of Dansylcadaverine in Various Solvents

| Solvent | Concentration | Notes | Reference |

| Dimethyl Sulfoxide (DMSO) | 62.5 mg/mL (186.31 mM) | Requires sonication. Hygroscopic DMSO can negatively impact solubility; use freshly opened solvent. | [2] |

| 67 mg/mL (199.72 mM) | [3] | ||

| 9 mg/mL (26.83 mM) | Sonication is recommended. | [4] | |

| Methanol | 10 mg/mL | [1][5] | |

| Ethanol | 8 mg/mL | [3] | |

| Acetic Acid | 50 mg/mL | Requires heat and sonication. | |

| Water | < 0.1 mg/mL | Insoluble. | [2] |

Experimental Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standardized method for determining the solubility of dansylcadaverine in a given solvent.

-

Preparation of Supersaturated Solution: Add an excess amount of dansylcadaverine powder to a known volume of the test solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the vial to pellet the undissolved solid. Carefully collect the supernatant, ensuring no solid particles are transferred.

-

Quantification: Analyze the concentration of dansylcadaverine in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

-

Data Reporting: Express the solubility in mg/mL or mM.

Stability

Proper storage and handling are essential to maintain the integrity and functionality of dansylcadaverine.

Table 3: Stability and Storage Recommendations for Dansylcadaverine

| Condition | Recommendation | Duration | Reference |

| Solid Powder | Store at -20°C, protected from light. | ≥ 4 years | [5] |

| Stock Solution in DMSO | Store at -20°C, protected from light, under nitrogen. | 1 year | [2] |

| Store at -80°C, protected from light, under nitrogen. | 2 years | [2] | |

| Stock Solution in Methanol | Store frozen at -20°C. | Long-term stability not specified. |

General Protocol for Stability Testing

This protocol provides a framework for assessing the stability of dansylcadaverine solutions under various conditions.

-

Sample Preparation: Prepare solutions of dansylcadaverine in the desired solvent and buffer system (to control pH).

-

Storage Conditions: Aliquot the solutions and store them under a matrix of conditions, including different temperatures (e.g., 4°C, 25°C, 40°C) and light exposures (e.g., protected from light, exposed to ambient light).

-

Time Points: At specified time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), retrieve an aliquot from each storage condition.

-

Analysis: Analyze the concentration of the remaining intact dansylcadaverine using a stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.

-

Data Analysis: Plot the concentration of dansylcadaverine as a function of time for each condition to determine the degradation kinetics.

Biological Applications and Mechanisms of Action

Autophagy Labeling

Dansylcadaverine is widely used as a fluorescent probe to label and track autophagic vacuoles. Its accumulation in these acidic organelles is attributed to a combination of ion trapping and specific interactions with membrane lipids[1].

Caption: Mechanism of dansylcadaverine accumulation in autophagic vacuoles.

Inhibition of Transglutaminases

Dansylcadaverine acts as a competitive inhibitor of transglutaminases, enzymes that catalyze the formation of isopeptide bonds between proteins. It serves as a substrate for these enzymes, thereby blocking the crosslinking of their natural substrates[2].

Caption: Competitive inhibition of transglutaminase by dansylcadaverine.

Inhibition of Receptor-Mediated Endocytosis

Dansylcadaverine can inhibit receptor-mediated endocytosis, a process critical for the uptake of various extracellular molecules. It is believed to interfere with the clustering of ligand-receptor complexes in clathrin-coated pits.

Caption: Inhibition of receptor-mediated endocytosis by dansylcadaverine.

Experimental Workflows

Workflow for Autophagy Detection using Dansylcadaverine

This workflow outlines the key steps for using dansylcadaverine to detect and quantify autophagy in cell culture.

Caption: Experimental workflow for autophagy detection.

Conclusion

This technical guide provides essential information on the solubility and stability of dansylcadaverine, crucial for its effective application in research. The provided protocols and diagrams offer a practical resource for scientists and professionals in drug development, facilitating the design and execution of experiments involving this versatile fluorescent probe. Adherence to the outlined storage and handling procedures will ensure the compound's integrity and the reproducibility of experimental results.

References

The Multifaceted Impact of Dansylcadaverine on Core Biological Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansylcadaverine, a fluorescent amine, has long been utilized as a versatile tool in cell biology. Its utility stems from its ability to interfere with and visualize fundamental cellular processes. This technical guide provides an in-depth exploration of the core biological pathways affected by dansylcadaverine, with a focus on transglutaminase inhibition, endocytosis, and autophagy. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Transglutaminase Inhibition: A Primary Mechanism of Action

Dansylcadaverine is a well-established competitive inhibitor of transglutaminases (TGs), a family of enzymes that catalyze the formation of isopeptide bonds between glutamine and lysine (B10760008) residues in proteins. This cross-linking activity is crucial in a variety of physiological and pathological processes. Dansylcadaverine, by acting as a substrate mimic, competitively inhibits the transamidation activity of TGs.

Quantitative Data on Transglutaminase Inhibition

The inhibitory potency of dansylcadaverine and its monodansyl derivative (MDC) against transglutaminases has been quantified in various studies.

| Compound | Enzyme | Parameter | Value | Reference |

| Monodansylcadaverine (MDC) | Transglutaminase-2 (TGM-2) | IC50 | 9 µM | [1] |

| Monodansylcadaverine | Guinea Pig Liver Transglutaminase (gpTG) | Km | 14 µM | [2] |

| N,N-dimethylcasein (substrate) | Guinea Pig Liver Transglutaminase (gpTG) | Km | 5 µM | [2] |

Signaling Pathway of Transglutaminase Inhibition

The inhibitory action of dansylcadaverine on transglutaminase 2 (TG2) can impact downstream signaling pathways, including the Akt survival pathway. Inhibition of TG2 has been shown to decrease levels of phosphorylated Akt, leading to a pro-apoptotic cellular state.[3]

Experimental Protocol: Transglutaminase Activity Assay

This protocol is based on the fluorescent transamidation assay using dansylcadaverine and N,N-dimethyl casein.[4]

Materials:

-

Assay Buffer: 47.5 mM Tris-HCl (pH 8.0), 9.5 mM CaCl₂, 9.5 mM glutathione, 2.4% (v/v) glycerol, 190 mM NaCl.

-

Dansylcadaverine solution: 15.9 µM in assay buffer.

-

N,N-dimethyl casein solution: 3.8 µM in assay buffer.

-

Recombinant transglutaminase enzyme (e.g., hTG2, 0.81 µg/mL).

-

Inhibitor solution (e.g., ZED1227 or dansylcadaverine) serially diluted in 2% (v/v) DMSO/assay buffer.

-

96-well microplate.

-

Fluorescence microplate reader.

Procedure:

-

To 15 µL of the inhibitor solution in a microplate well, add 285 µL of assay buffer containing dansylcadaverine, N,N-dimethyl casein, and the transglutaminase enzyme.

-

Mix the components thoroughly.

-

Immediately start kinetic measurement of the fluorescence signal (Excitation: ~340 nm, Emission: ~535 nm) at regular intervals.

-

The rate of increase in fluorescence corresponds to the transglutaminase activity.

-

Calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.

Inhibition of Receptor-Mediated Endocytosis

Dansylcadaverine is known to inhibit receptor-mediated endocytosis of various ligands, including hormones and viruses.[5][6] This inhibition is, in some cell types, linked to its activity against transglutaminases, as these enzymes can be involved in the stabilization of the endocytic vesicle.[6] However, dansylcadaverine can also inhibit endocytosis in cells lacking transglutaminase activity, suggesting an alternative mechanism possibly involving the covalent coupling of dansylcadaverine to cellular membranes.[6]

Quantitative Data on Endocytosis Inhibition

| Compound | Effect | Concentration | Cell Type | Reference |

| Dansylcadaverine | 64% decrease in intracellular Vesicular Stomatitis Virus (VSV) | 250 µM | Mouse cells | [5] |

| Amantadine | 41% decrease in intracellular VSV | 2.5 mM | Mouse cells | [5] |

Experimental Workflow for Quantifying Endocytosis Inhibition

This workflow describes a method to quantify the inhibition of viral uptake using radiolabeled virus.

Experimental Protocol: Viral Uptake Assay

This protocol is adapted from a study on the inhibition of Vesicular Stomatitis Virus (VSV) uptake.[5]

Materials:

-

Cultured mouse cells (e.g., Swiss 3T3).

-

³H-labeled VSV.

-

Dansylcadaverine solution (250 µM).

-

Amantadine solution (2.5 mM, as a positive control for inhibition).

-

Serum-free medium.

-

Lysis buffer.

-

Liquid scintillation counter.

Procedure:

-

Seed Swiss 3T3 cells in culture plates and grow to confluency.

-

Pre-incubate the cells with dansylcadaverine, amantadine, or a vehicle control for a designated period.

-

Add ³H-labeled VSV to the cells and incubate for 1-2 hours to allow for viral adsorption and uptake.

-

Wash the cells extensively with cold serum-free medium to remove any unbound virus.

-

Lyse the cells using a suitable lysis buffer.

-

Measure the radioactivity in the cell lysates using a liquid scintillation counter.

-

A decrease in radioactivity in the dansylcadaverine-treated cells compared to the control indicates inhibition of viral uptake.

Labeling of Autophagic Vacuoles

Monodansylcadaverine (MDC) is widely used as a fluorescent probe to label autophagic vacuoles.[7][8] It accumulates in these structures through a combination of ion trapping in the acidic environment of autolysosomes and specific interactions with membrane lipids.[8] It is important to note that MDC is a marker for autophagic compartments and not a direct inhibitor of the autophagy pathway itself.

Quantitative Data on Autophagy Labeling

| Parameter | Value | Cell Type | Reference |

| Optimal MDC concentration for in vivo labeling | 0.05 to 0.1 mM | PaTu 8902, MDCK I, PC12, AR4-2J, WI-38 | [9] |

| MDC concentration for staining | 50 µM | Various | [7] |

Logical Relationship of Autophagy Detection

The use of MDC in conjunction with autophagy modulators allows for the assessment of autophagic flux.

Experimental Protocol: MDC Staining for Autophagy Detection

This protocol is a standard method for labeling autophagic vacuoles in cultured cells.[7]

Materials:

-

Cultured cells (e.g., HeLa, CHO).

-

Complete culture medium.

-

Starvation medium (e.g., Earle's Balanced Salt Solution, EBSS).

-

Monodansylcadaverine (MDC) stock solution (e.g., 10 mM in DMSO).

-

Phosphate-buffered saline (PBS).

-

Fluorescence microscope.

Procedure:

-

Plate cells on coverslips in a 6-well plate and culture until they reach the desired confluency.

-

To induce autophagy, wash the cells with PBS and replace the complete medium with starvation medium (EBSS). For control cells, maintain them in complete medium.

-

Incubate the cells for 2 hours at 37°C.

-

Prepare a fresh 0.05 mM MDC working solution in PBS.

-

Remove the medium from the cells and incubate them with the MDC working solution for 10-15 minutes at 37°C.

-

Wash the cells four times with PBS.

-

Immediately observe the cells under a fluorescence microscope using a UV filter set (Excitation: ~365 nm, Emission: ~525 nm). The appearance of punctate fluorescent structures indicates the presence of autophagic vacuoles.

Interplay between Autophagy and Apoptosis

The inhibition of transglutaminase 2 by dansylcadaverine can indirectly link to the processes of autophagy and apoptosis. TG2 inhibition can promote apoptosis.[3] Concurrently, dansylcadaverine is used to visualize autophagy. The relationship between autophagy and apoptosis is complex, with autophagy sometimes promoting and other times inhibiting apoptosis, depending on the cellular context.[10][11]

Conclusion

Dansylcadaverine is a powerful chemical probe with well-defined effects on several key biological pathways. Its primary inhibitory action against transglutaminases has significant downstream consequences, including the modulation of cell survival signals and the inhibition of receptor-mediated endocytosis. Furthermore, its utility as a fluorescent marker for autophagic vacuoles provides a valuable tool for studying this critical cellular process. A thorough understanding of these multifaceted effects, supported by the quantitative data and detailed protocols provided in this guide, is essential for its effective application in research and drug development. Researchers should be mindful of its pleiotropic effects when interpreting experimental results. Future investigations will likely continue to unravel the intricate cellular responses to dansylcadaverine, further solidifying its place as an indispensable tool in cell biology.

References

- 1. Molecular Basis of Transglutaminase-2 and Muscarinic Cholinergic Receptors in Experimental Myopia: A Target for Myopia Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pnas.org [pnas.org]

- 6. Studies on the effects of dansylcadaverine and related compounds on receptor-mediated endocytosis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The Chemical Inhibitors of Endocytosis: From Mechanisms to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monodansylcadaverine (MDC) is a specific in vivo marker for autophagic vacuoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Role of Clathrin and Dynamin in Clathrin Mediated Endocytosis/Synaptic Vesicle Recycling and Implications in Neurological Diseases [frontiersin.org]

- 11. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PMC [pmc.ncbi.nlm.nih.gov]

Dansylcadaverine as a Probe for Cellular Structures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract